methyl 6-methyl-1H-indole-2-carboxylate
Overview
Description
Methyl 6-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, including methyl 6-methyl-1H-indole-2-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, making them valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a , suggesting that they may have antiviral effects.
Biochemical Analysis
Biochemical Properties
Methyl 6-methyl-1H-indole-2-carboxylate has been shown to interact with multiple receptors, which makes it a valuable compound for developing new useful derivatives . It has been found to have a very high affinity for aldehydes .
Cellular Effects
This compound has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . It has also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .
Molecular Mechanism
It is known that it binds with high affinity to multiple receptors, which could explain its diverse biological activities .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It can be converted into indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Preparation Methods
The synthesis of methyl 6-methyl-1H-indole-2-carboxylate typically involves the reaction of indole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester bond . Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
Methyl 6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-methyl-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 6-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-cyano-1H-indole-2-carboxylate: This compound has a cyano group instead of a methyl group, which can alter its reactivity and biological activity.
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate:
Methyl indole-6-carboxylate: This compound lacks the additional methyl group, which can influence its chemical behavior and biological effects.
Properties
IUPAC Name |
methyl 6-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKPZLQOCBHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405833 | |
Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18377-65-6 | |
Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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